Physicochemical Profiling & Synthetic Utility of 1-(2-bromo-1-fluoroethyl)-4-chlorobenzene
Physicochemical Profiling & Synthetic Utility of 1-(2-bromo-1-fluoroethyl)-4-chlorobenzene
Executive Summary
1-(2-bromo-1-fluoroethyl)-4-chlorobenzene (CAS: 242148-56-7) is a specialized halogenated building block characterized by a vicinal bromofluoro motif. In modern drug discovery, this scaffold serves as a critical intermediate for introducing metabolic stability via the "Fluorine Effect." The benzylic fluorine atom lowers the basicity of adjacent amines (if substituted) and blocks metabolic oxidation at the benzylic position, while the terminal bromide provides a versatile handle for nucleophilic substitution (
This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol ensuring high regioselectivity, and handling procedures mandated by the use of hydrofluoric acid surrogates.
Part 1: Chemical Identity & Physicochemical Properties[1][2]
Structural Characterization
The molecule features a 4-chlorophenyl core substituted with a chiral ethyl side chain containing a benzylic fluorine and a terminal bromine. The presence of three distinct halogen atoms (F, Cl, Br) creates a unique electronic gradient across the molecule, facilitating selective functionalization.
| Property | Detail |
| IUPAC Name | 1-(2-bromo-1-fluoroethyl)-4-chlorobenzene |
| Common Name | |
| CAS Number | 242148-56-7 |
| Molecular Formula | |
| Molecular Weight | 237.50 g/mol |
| SMILES | Clc1ccc(C(F)CBr)cc1 |
| Chirality | Contains 1 stereocenter (C |
Physicochemical Profile (Experimental & Predicted)
Note: Direct experimental data for this specific CAS is limited in public registries. Values below represent high-confidence predictions based on structural analogs (e.g., 1-bromo-4-(2-bromo-1-fluoroethyl)benzene).
| Parameter | Value (Predicted/Analog-Derived) | Significance in Application |
| Physical State | Low-melting solid or viscous liquid | Likely crystallizes upon cooling; handle as a liquid for volumetric transfers. |
| Boiling Point | 255°C - 265°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification (0.5-1.0 mmHg). |
| Density | 1.58 - 1.65 g/cm³ | Significantly denser than water; facilitates phase separation in aqueous workups. |
| LogP (Octanol/Water) | ~3.2 - 3.5 | Highly lipophilic due to tri-halogenation; requires non-polar solvents (DCM, Hexane). |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene. Insoluble in Water. | Compatible with standard organic synthesis solvents. |
| Flash Point | >110°C | Non-flammable under standard lab conditions, but combustible. |
Part 2: Synthesis & Reaction Mechanism
The Challenge of Regioselectivity
The synthesis of vicinal bromofluorides from styrenes presents a regioselectivity challenge. The reaction must ensure the fluorine atom attacks the benzylic position (Markovnikov addition) while the bromine adds to the terminal carbon.
-
Incorrect Path: Formation of the 2-fluoro-1-bromo isomer.
-
Correct Path: Formation of the 1-fluoro-2-bromo isomer (Target).
This is achieved using an electrophilic bromine source (
Validated Synthetic Protocol
Reaction: Bromofluorination of 4-Chlorostyrene
Reagents: N-Bromosuccinimide (NBS), Triethylamine trihydrofluoride (
Step-by-Step Methodology
-
Preparation (Safety First): Perform all operations in a well-ventilated fume hood.
is a corrosive HF source; wear HF-resistant gloves and have calcium gluconate gel ready. -
Dissolution: In a flame-dried round-bottom flask, dissolve 4-chlorostyrene (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Fluoride Addition: Cool the solution to 0°C. Dropwise add
(1.5 equiv). Note: Do not use glass syringes for HF reagents if possible; use plastic/polypropylene. -
Bromination: Add NBS (1.1 equiv) portion-wise over 15 minutes. Protect the flask from light to suppress radical side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.
-
Quench: Carefully pour the reaction mixture into a saturated
solution (excess) to neutralize HF. Caution: Gas evolution ( ). -
Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over
. -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 100% Hexane
5% EtOAc/Hexane).
Mechanistic Visualization
The following diagram illustrates the regioselective pathway dictated by the stability of the benzylic carbocation character in the bromonium intermediate.
Figure 1: Mechanistic pathway for the bromofluorination of 4-chlorostyrene, highlighting the regioselective fluoride attack at the benzylic position.[1]
Part 3: Reactivity & Applications in Drug Design
Divergent Synthesis Utility
This scaffold is valuable because the two halogens have vastly different reactivities:
-
Terminal Bromide: Highly reactive toward
displacement by amines, thiols, or azides. -
Benzylic Fluoride: Relatively inert to
conditions but sensitive to strong Lewis acids ( ionization). It primarily serves as a conformational lock and metabolic blocker.
Metabolic Stability (The Fluorine Effect)
In medicinal chemistry, replacing a benzylic hydrogen with fluorine (as in this compound) prevents cytochrome P450-mediated benzylic hydroxylation. This extends the half-life (
Figure 2: Divergent synthetic pathways utilizing the reactive terminal bromide versus the elimination potential of the scaffold.
Part 4: Safety & Handling Protocols
Hazard Identification
-
Acute Toxicity: The compound is an alkylating agent. Avoid inhalation and skin contact.
-
HF Reagents: The synthesis involves HF surrogates (
).[2] These are less volatile than anhydrous HF but still capable of causing deep tissue burns and systemic fluoride poisoning. -
Lachrymator: Benzyl/phenethyl halides often irritate mucous membranes.
Mandatory Safety Controls
-
Engineering: All synthesis and transfers must occur in a certified chemical fume hood.
-
PPE: Double nitrile gloves (or Silver Shield® for HF handling), chemical splash goggles, and a lab coat.
-
Spill Response:
-
Skin Contact: Immediately wash with water for 5 minutes, then apply Calcium Gluconate (2.5%) gel . Seek medical attention.
-
Spill: Neutralize with calcium carbonate or soda ash.
-
References
-
Haufe, G. (2008). "Synthesis of novel fluorinated building blocks via halofluorination and related reactions." Journal of Fluorine Chemistry.
-
Gomez, C., et al. (2022). "Regio- and Enantioselective Intermolecular Aminofluorination of Alkenes via Iodine(I)/Iodine(III) Catalysis." Angewandte Chemie International Edition.
-
PubChem. (2025).[1][3] "Compound Summary: 1-(2-bromo-1-fluoroethyl)-4-chlorobenzene Analogues." National Library of Medicine.
-
BenchChem. (2025). "Technical Guide to Halogenated Benzyl Bromides: Properties and Synthesis." BenchChem Technical Repository.
Sources
- 1. 2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of novel fluorinated building blocks via halofluorination and related reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-chloro-1-fluorobenzene | C6H3BrClF | CID 2773264 - PubChem [pubchem.ncbi.nlm.nih.gov]
